

Predicting Flour Functionality: The Solvent Retention Capacity (SRC) Test

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wheat flour*

Cat. No.: *B1176673*

[Get Quote](#)

Application Notes and Protocols for Researchers and Scientists

Introduction

The Solvent Retention Capacity (SRC) test is a valuable diagnostic tool for predicting the functional performance of **wheat flour** in various baking applications.^{[1][2]} Developed in the late 1980s, this method assesses the ability of flour's key functional components—glutenins, damaged starch, and pentosans—to absorb and retain specific solvents.^{[1][2]} The resulting SRC profile provides a unique "fingerprint" of the flour, offering insights into its potential for producing high-quality bread, cookies, crackers, and cakes.^[3] This document provides detailed application notes and a comprehensive protocol for conducting the SRC test, aimed at researchers, scientists, and professionals in the food and drug development industries.

The SRC test utilizes four distinct solvents: deionized water, 5% (w/w) sodium carbonate solution, 50% (w/w) sucrose solution, and 5% (w/w) lactic acid solution. Each solvent preferentially interacts with specific flour components, allowing for a differential assessment of their functional contributions.

- Water SRC: Provides a baseline measurement of the overall water absorption capacity of the flour, influenced by all hydrophilic components.

- Sodium Carbonate SRC: Primarily indicates the extent of starch damage incurred during the milling process.
- Sucrose SRC: Correlates with the functionality of pentosans (arabinoxylans).
- Lactic Acid SRC: Reflects the strength and swelling capacity of the glutenin network.

By analyzing the pattern of the four SRC values, a comprehensive flour quality profile can be established, enabling the prediction of its performance in specific baking processes.

Data Presentation: Interpreting SRC Values for Flour Functionality

The interpretation of SRC data is crucial for predicting flour performance. The following tables summarize typical SRC values for different types of flour and their correlation with key baking quality parameters.

Table 1: Typical SRC Values for Different Flour Types

Flour Type	Water SRC (%)	Sodium Carbonate SRC (%)	Sucrose SRC (%)	Lactic Acid SRC (%)	Primary Application
Soft Wheat Flour (Cookie/Cracker)	< 51	< 64	< 89	> 87	Cookies, Crackers, Pastries
Hard Wheat Flour (Bread)	57 - 65	72 - 80	96 - 105	> 100	Bread, Buns, Hard Rolls
All-Purpose Flour	54 - 60	68 - 75	90 - 98	90 - 105	General Baking

Table 2: Correlation of SRC Values with Cookie Quality (Sugar-Snap Cookies)

SRC Parameter	Correlation with Cookie Spread Diameter	Interpretation
Water SRC	Negative	Higher water absorption leads to less spread.
Sodium Carbonate SRC	Negative	Increased starch damage results in reduced cookie spread.
Sucrose SRC	Strong Negative	Higher pentosan functionality restricts spread. A primary predictor of cookie diameter. ^[4]
Lactic Acid SRC	Weak Positive	Stronger gluten can slightly increase spread, but the effect is less pronounced than other parameters.

Table 3: Correlation of SRC Values with Bread Quality (Pan Bread)

SRC Parameter	Correlation with Bread Loaf Volume	Interpretation
Water SRC	Positive	Optimal water absorption is necessary for proper dough development and volume.
Sodium Carbonate SRC	Negative	Excessive starch damage can lead to sticky dough and reduced loaf volume.
Sucrose SRC	Negative	High pentosan content can compete for water, negatively impacting gluten development and volume.
Lactic Acid SRC	Strong Positive	A higher lactic acid SRC indicates stronger gluten, which is essential for gas retention and achieving a high loaf volume. [5]

Experimental Protocol: Solvent Retention Capacity (SRC) Test

This protocol is based on the AACC International Approved Method 56-11.02.[\[6\]](#)[\[7\]](#)

1. Materials and Reagents

- Flour sample: Conditioned to room temperature.
- Deionized water
- Sodium carbonate solution (5% w/w): Dissolve 50 g of anhydrous sodium carbonate in 950 g of deionized water.
- Sucrose solution (50% w/w): Dissolve 500 g of sucrose in 500 g of deionized water. Prepare at least 12 hours in advance to ensure complete dissolution.

- Lactic acid solution (5% w/w): Based on the purity of the lactic acid reagent, calculate the required amount to yield a 5% solution. For example, if the lactic acid concentration is 88%, you would need 56.8 g (50 / 0.88) of the reagent mixed with 943.2 g of deionized water.
- 50 mL centrifuge tubes with screw caps
- Analytical balance (accurate to 0.001 g)
- Vortex mixer
- Laboratory shaker/rocker
- Centrifuge (capable of 1000 x g)
- Timer

2. Procedure

- Preparation:
 - Label four centrifuge tubes for each flour sample with the solvent name (Water, Na₂CO₃, Sucrose, Lactic Acid).
 - Weigh 5.00 g (\pm 0.05 g) of the flour sample into each of the four labeled centrifuge tubes.
 - Record the exact weight of the flour.
- Solvent Addition and Hydration:
 - Add 25.0 g (\pm 0.05 g) of the corresponding solvent to each tube.
 - Immediately after adding the solvent, securely cap the tube and vortex for 5 seconds to fully suspend the flour.
 - Place the tubes on a laboratory shaker and agitate gently for 20 minutes.
- Centrifugation:
 - After the 20-minute hydration period, transfer the tubes to the centrifuge.

- Centrifuge the tubes at 1000 x g for 15 minutes.
- Decanting and Draining:
 - Carefully remove the tubes from the centrifuge.
 - Decant the supernatant from each tube, being careful not to disturb the precipitated pellet.
 - Invert the tubes at a 45° angle and allow them to drain for 10 minutes.
- Weighing and Calculation:
 - After draining, carefully wipe the excess liquid from the rim of the tubes.
 - Weigh the tubes containing the pellets.
 - Calculate the Solvent Retention Capacity for each solvent using the following formula:

$$\text{SRC (\%)} = [(\text{Wet Pellet Weight} - \text{Flour Weight}) / \text{Flour Weight}] \times 100$$

Adjust the flour weight to a 14% moisture basis for standardized results.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the SRC test.

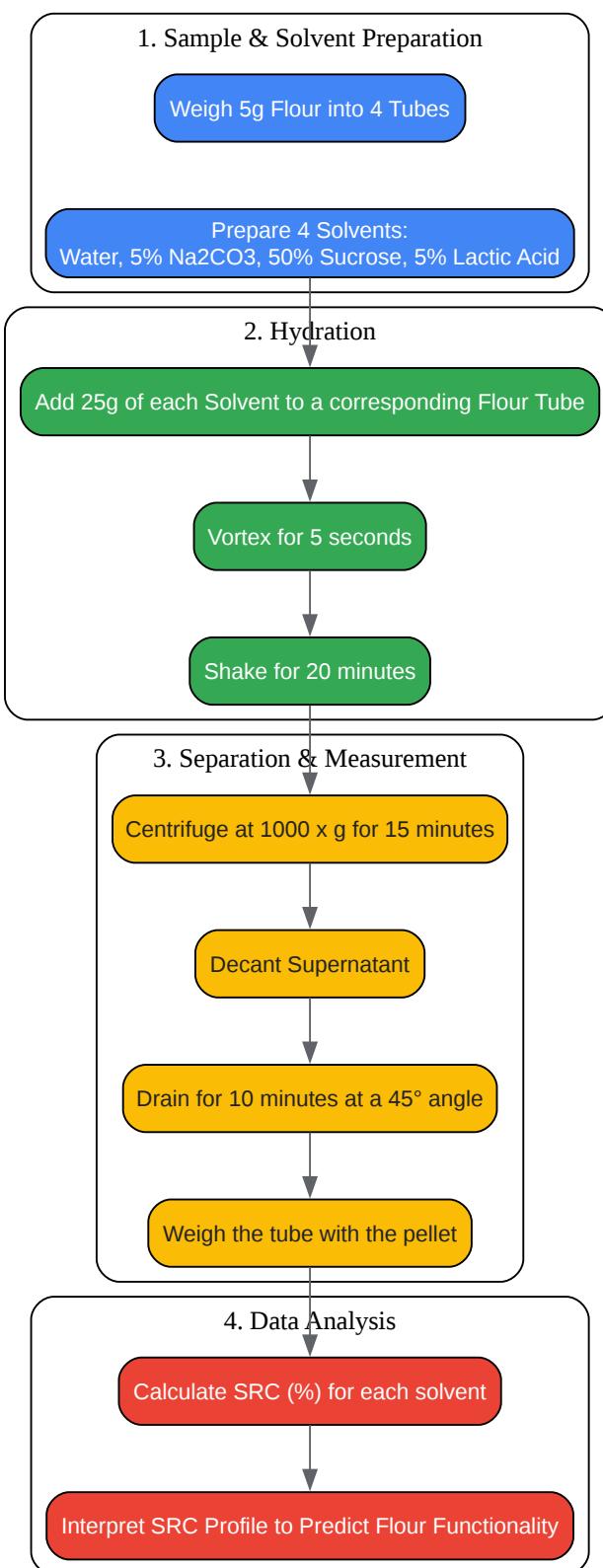
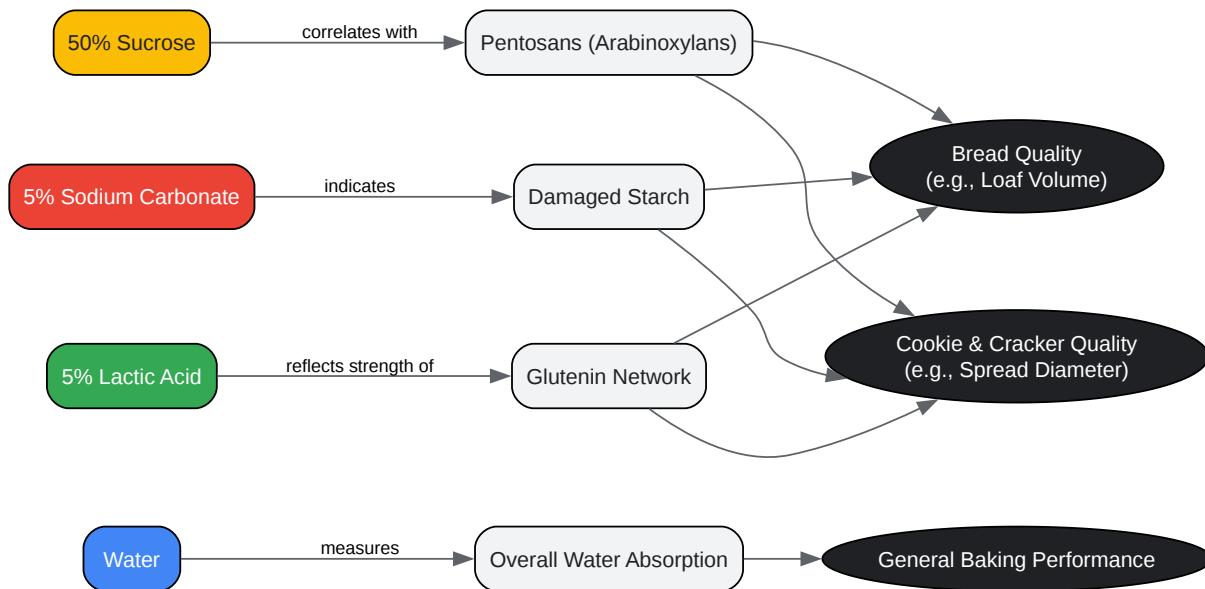


[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the Solvent Retention Capacity (SRC) test.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bakerpedia.com [bakerpedia.com]
- 2. Physicochemical properties and sensory evaluation of fructoligosaccharide enriched cookies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. Correlation of Quality Parameters with the Baking Performance of Wheat Flours [cerealsgrains.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Predicting Flour Functionality: The Solvent Retention Capacity (SRC) Test]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176673#solvent-retention-capacity-test-for-predicting-flour-functionality>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com